3-Ethyl-3-methyloxolane-2,5-dione
Overview
Description
Biochemical Analysis
Biochemical Properties
3-Ethyldihydro-3-methylfuran-2,5-dione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. For instance, 3-Ethyldihydro-3-methylfuran-2,5-dione can act as an inhibitor or activator of specific enzymes, thereby influencing the overall metabolic flux within cells .
Cellular Effects
The effects of 3-Ethyldihydro-3-methylfuran-2,5-dione on cellular processes are diverse and depend on the cell type and concentration of the compound. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Ethyldihydro-3-methylfuran-2,5-dione can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Ethyldihydro-3-methylfuran-2,5-dione exerts its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, leading to either competitive or non-competitive inhibition. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, 3-Ethyldihydro-3-methylfuran-2,5-dione can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyldihydro-3-methylfuran-2,5-dione can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The compound is relatively stable under standard storage conditions, but it may undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that prolonged exposure to 3-Ethyldihydro-3-methylfuran-2,5-dione can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of 3-Ethyldihydro-3-methylfuran-2,5-dione in animal models vary with different dosages. At low to moderate doses, the compound has been found to exert beneficial effects on metabolic processes and overall health. At high doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Ethyldihydro-3-methylfuran-2,5-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. These pathways include oxidation-reduction reactions, hydrolysis, and conjugation with other biomolecules. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites within cells, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Ethyldihydro-3-methylfuran-2,5-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 3-Ethyldihydro-3-methylfuran-2,5-dione can impact its bioavailability and effectiveness in exerting its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Ethyldihydro-3-methylfuran-2,5-dione is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyldihydro-3-methylfuran-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of 3-ethyldihydro-3-methylfuran-2,5-dione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Ethyl-3-methyloxolane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its unique aroma profile
Mechanism of Action
The mechanism of action of 3-ethyldihydro-3-methylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and modulation of cellular signaling.
Comparison with Similar Compounds
- 2-Ethyl-2-methylsuccinic anhydride
- 2,5-Furandione,3-ethyldihydro-3-methyl
- 2-Ethyl-2-methyl-succinic acid anhydride
Comparison: Compared to these similar compounds, 3-ethyldihydro-3-methylfuran-2,5-dione is unique due to its specific structural features and reactivity. Its ethyl and methyl substituents on the furan ring confer distinct chemical properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-ethyl-3-methyloxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-7(2)4-5(8)10-6(7)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMQFEOLGGKZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964828 | |
Record name | 3-Ethyl-3-methyloxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50598-33-9 | |
Record name | 3-Ethyldihydro-3-methyl-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50598-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyldihydro-3-methylfuran-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050598339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3-methyloxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyldihydro-3-methylfuran-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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